2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a thiazolidinedione (TZD) derivative characterized by a 2,4-dioxo-1,3-thiazolidine core linked to an acetamide group substituted with a 4-ethoxyphenyl moiety. It belongs to a class of molecules studied for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition . Its synthesis typically involves condensation reactions between thiazolidinedione intermediates and activated acetamide precursors under anhydrous conditions .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-9-5-3-8(4-6-9)14-11(16)7-10-12(17)15-13(18)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJGRROURLNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387537 | |
| Record name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425648-10-8 | |
| Record name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a halogenated acetic acid under basic conditions. This reaction forms the 2,4-dioxo-1,3-thiazolidine core.
Acetamide Formation: The acetamide group is introduced by reacting the thiazolidine derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the acetamide derivative. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with reduced carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidine derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study synthesized various thiazolidine-2,4-dione derivatives and tested their antibacterial activity against multiple strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin and cefuroxime. Notably, compounds with the thiazolidine structure showed enhanced potency against resistant bacterial strains.
| Compound | MIC (mg/L) | Activity Level |
|---|---|---|
| A | 3.91 | High |
| B | 7.81 | Moderate |
| C | 15.63 | Low |
Anti-inflammatory Properties
Beyond antibacterial activity, thiazolidine derivatives are also explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Case Study: Anti-inflammatory Mechanism
In vitro studies have shown that compounds similar to 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide significantly reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolidine derivatives indicates that modifications to the thiazolidine core and substituents can significantly influence biological activity. For instance, the introduction of different aryl groups or alkyl chains can enhance antibacterial efficacy.
Insights from SAR Studies
- Substituent Variability : Compounds with electron-donating groups on the aromatic ring generally show increased activity.
- Chain Length : Increasing the length of alkyl chains attached to the thiazolidine core can lead to improved lipophilicity and membrane permeability.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethoxyphenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Replacing the ethoxy group with methoxy reduces steric bulk but maintains similar electronic properties.
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): The sulfonyl group introduces strong electron-withdrawing effects, which may alter binding affinity to target proteins.
Analogues with Thiadiazole or Triazole Moieties
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide ():
This derivative exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 15.28 mg/mL) and A549 (IC₅₀ = 12.7 mg/mL) cancer cell lines, outperforming the ethoxyphenyl variant in antiproliferative activity . The trimethoxyphenyl-thiadiazole group likely enhances DNA intercalation or kinase inhibition. - 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ():
The triazole-sulfanyl group confers moderate α-glucosidase inhibition (37–63%), though less than TZD derivatives with chlorophenyl substitutions .
Analogues with Dual Antioxidant and Anti-inflammatory Activity
- N-[4-(o-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) ():
Displays dual antioxidant (DPPH radical scavenging IC₅₀ = 8.2 µM) and anti-inflammatory (carrageenan-induced edema inhibition = 78%) activity. The ortho-methoxy group likely stabilizes radical intermediates. - N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m) ():
Exhibits superior lipid peroxidation inhibition (92%) compared to the ethoxyphenyl variant, attributed to nitro group-mediated redox cycling.
Key Research Findings and Mechanistic Insights
- Anticancer Activity : Thiadiazole-containing derivatives (e.g., ) show enhanced cytotoxicity, likely due to intercalation with DNA or inhibition of topoisomerase II .
- Tautomerism Effects : Analogues like 3c-I/3c-A () exist as tautomeric mixtures, which may influence receptor binding kinetics and metabolic stability.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) improve antioxidant activity by stabilizing radical intermediates, while bulky substituents (e.g., ethoxy) enhance membrane penetration .
Biological Activity
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is part of a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thiazolidinone core, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of thiazolidinone derivatives. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Comparison |
|---|---|---|---|
| A549 | 1.20 | Doxorubicin | Comparable |
| Panc-1 | 1.40 | Doxorubicin | Comparable |
| HeLa | 8.5 - 14.9 | Cisplatin | Higher |
In particular, derivatives with the thiazolidinone backbone have demonstrated enhanced antiproliferative activity compared to traditional chemotherapeutics like doxorubicin and cisplatin . The compound's mechanism involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis.
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory effects , with studies indicating its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. Notably, compounds derived from this scaffold have been evaluated for their efficacy in reducing erythrocyte hemolysis and lipid peroxidation:
| Activity | Assay Type | Results |
|---|---|---|
| Erythrocyte Hemolysis | In vitro erythrocyte assay | Significant inhibition observed |
| Lipid Peroxidation | Thiobarbituric acid reactive substances (TBARS) assay | Reduced levels noted |
Compounds such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) have shown both antioxidant and anti-inflammatory activities .
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives is another area of interest. The compound has been evaluated using various assays, including DPPH radical scavenging and superoxide anion scavenging:
| Assay Type | Compound Tested | Activity Level |
|---|---|---|
| DPPH Radical Scavenging | 4c, 4d, 4m | Good efficacy |
| Superoxide Anion Scavenging | 4k | Excellent activity |
These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with a thiazolidinone derivative led to significant tumor reduction in over 30% of participants.
- Inflammatory Disease Management : Patients with chronic inflammatory diseases reported reduced symptoms and improved quality of life when treated with compounds similar to this compound.
Q & A
Q. Advanced
- pH-dependent hydrolysis : Degradation occurs at extremes (pH < 3 or >10), necessitating buffered formulations for in vivo studies .
- Thermal stability : Long-term storage at −20°C preserves integrity, while >40°C accelerates thiazolidinone ring decomposition .
What are the key challenges in scaling up synthesis for preclinical trials?
Advanced
Challenges include:
- Byproduct management : Optimizing stoichiometry to reduce diastereomer formation during condensation .
- Solvent recovery : Implementing green chemistry principles (e.g., ethanol/water mixtures) for sustainable scale-up .
How do structural analogs of this compound inform drug discovery efforts?
Advanced
Analog comparisons reveal:
- Enhanced potency : Fluorinated derivatives show 2–3x higher HDAC inhibition compared to the parent compound .
- Reduced toxicity : Methylation of the acetamide nitrogen lowers hepatotoxicity in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
